molecular formula C11H16N2S B1388507 N-(2-Isopropyl-6-methylphenyl)thiourea CAS No. 1208886-86-5

N-(2-Isopropyl-6-methylphenyl)thiourea

Cat. No.: B1388507
CAS No.: 1208886-86-5
M. Wt: 208.33 g/mol
InChI Key: ILVNJHHMEKUCNX-UHFFFAOYSA-N
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Description

N-(2-Isopropyl-6-methylphenyl)thiourea is a synthetic organic compound belonging to the class of thioureas. It is also known by its chemical formula C11H16N2S and has a molecular weight of 208.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Isopropyl-6-methylphenyl)thiourea can be synthesized through the reaction of 2-isopropyl-6-methylaniline with thiocyanate under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-Isopropyl-6-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Isopropyl-6-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-Isopropyl-6-methylphenyl)thiourea involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application, but it generally involves binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Similar structure but lacks the isopropyl and methyl groups.

    N-(2-Methylphenyl)thiourea: Similar but lacks the isopropyl group.

    N-(2-Isopropylphenyl)thiourea: Similar but lacks the methyl group.

Uniqueness

N-(2-Isopropyl-6-methylphenyl)thiourea is unique due to the presence of both isopropyl and methyl groups on the phenyl ring. These substituents can influence its chemical reactivity and biological activity, making it distinct from other thiourea derivatives .

Properties

IUPAC Name

(2-methyl-6-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-7(2)9-6-4-5-8(3)10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVNJHHMEKUCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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